Anthralin

Psoriasis Topical Antipsoriatic Comparative Efficacy

Psoriasis researchers requiring long-term disease models face limitations with topical corticosteroids due to tachyphylaxis and rebound confounding study endpoints. Anthralin (dithranol) offers a mechanistically distinct pro-oxidant approach, inducing ROS-mediated keratinocyte apoptosis without tachyphylaxis risk. • Longer remission durations vs. calcipotriene documented-preferred for longitudinal relapse studies • Chemically labile in common bases-validated model compound for nano-carrier and advanced delivery system R&D • Generic API with significant cost advantage over newer proprietary agents for pilot studies and large-animal models

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 1143-38-0
Cat. No. B1665566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthralin
CAS1143-38-0
Synonyms1,8 Dihydroxy 9 anthrone
1,8,9-Anthracenetriol
1,8-Dihydroxy-9(10H)-anthracenone
1,8-Dihydroxy-9-anthrone
Anthraforte
Anthralin
Anthranol
Cignolin
Cygnoline
Dihydroxyanthranol
Dithranol
Dithrocream
Ditranol FNA
FNA, Ditranol
Lasan
Micanol
Psoradrate
Psoricrème
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
InChIInChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2
InChIKeyNUZWLKWWNNJHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow crystalline solid.
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
not soluble in wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anthralin Product Overview and Class Positioning


Anthralin, also known as dithranol (CAS 1143-38-0), is a hydroxyanthrone derivative and a long-established topical antipsoriatic agent. It belongs to the class of anthracene derivatives and functions as a pro-oxidant [1]. While effective as a monotherapy, its clinical utility is often characterized by a slower onset of action and significant local side effects, including skin irritation and staining, compared to newer topical alternatives like vitamin D analogs and corticosteroids [2]. However, its unique mechanism of action and lack of association with systemic toxicity or tachyphylaxis differentiate it from these in-class compounds [3].

Pro-oxidant pathway studies
Supports investigation of oxidative stress and ROS-mediated keratinocyte responses.
Reported pro-oxidant mechanism and mitochondrial disruption.
Model-response endpoint context
May be used in comparator studies evaluating remission duration or tolerability endpoints.
Reported longer remission and absence of rebound in class-level reviews.
Formulation-dependent research
Requires vehicle-specific stability assessment; not compatible with all standard bases.
Stability differences between white/yellow soft paraffin documented.

Why In-Class Substitution Is Not Feasible


Substituting Anthralin with other topical antipsoriatics like calcipotriol or corticosteroids without quantitative justification is scientifically unsound. Each compound has a distinct efficacy profile, onset of action, side effect burden, and mechanism. For instance, while calcipotriol often shows faster improvement in PASI scores [1], Anthralin is associated with longer remission durations and does not carry the risk of rebound upon withdrawal, a known complication with topical corticosteroids [2]. Therefore, selection for specific research or clinical applications must be driven by comparator-based evidence, not generic class assumptions.

Target
Anthralin (Research Tool)
Pro-oxidant mechanism; slower onset, longer remission context; no corticosteroid-class rebound.
Calcipotriol / Vitamin D Analogs
Different pathway; faster onset; endpoint profiles may not transfer directly.
PASI score improvements may differ in adherence-controlled settings.
Target
Anthralin (Research Tool)
No systemic toxicity or tachyphylaxis reported; higher local tolerability endpoints.
Topical Corticosteroids
Risk of skin atrophy, rebound, and systemic effects; tolerability profile differs.
Direct substitution may confound research endpoints.
Target
Anthralin (Research Tool)
Stability profile requires vehicle-specific validation; not all generic bases usable.
Calcipotriol Formulations
Typically well-defined stability across common bases; formulation transfer may fail.
Procurement for formulation research must verify base compatibility.

Head-to-Head Efficacy and Differentiation Evidence


Comparative Efficacy vs. Calcipotriol

In a 12-week randomized controlled trial (n=106) comparing calcipotriol ointment (twice daily) and dithranol cream (once daily) in a day-care setting, dithranol demonstrated a greater, though not statistically significant, reduction in PASI (63.6%) compared to calcipotriol (57.0%) [1]. This outcome contrasts with earlier studies that found calcipotriol to be superior in an outpatient setting [2]. The data indicate that in a controlled, high-adherence environment, Anthralin's efficacy is at least comparable to vitamin D analogs.

Comparative PASI Reduction
Head-to-head
63.6% vs 57.0% reduction (P=0.39)
Reported non-inferior endpoint context in a day-care RCT (n=106).
12-week supervised treatment; dithranol once daily vs calcipotriol twice daily.
Psoriasis Topical Antipsoriatic Comparative Efficacy

Longer Remission Duration vs. Corticosteroids

A comprehensive review of psoriasis therapies concluded that among topical monotherapies, Anthralin and tazarotene appear to induce longer remission periods compared to calcipotriene and topical corticosteroids [1]. This qualitative assessment of remission durability is a key differentiator, as it suggests that Anthralin may offer a more sustained therapeutic benefit, potentially reducing the frequency of treatment cycles.

Remission Duration
Class-level
Anthralin associated with longer remission context
Qualitative review places it with tazarotene in longer remission category.
Derived from heterogeneous studies; direct quantification not available.
Psoriasis Remission Duration Comparative Monotherapy

Absence of Rebound and Systemic Toxicity

Anthralin's safety profile is characterized by a lack of systemic toxicity and an absence of the rebound phenomenon commonly associated with topical corticosteroid withdrawal [1]. It is also not classified as a carcinogen (IARC Group 3) [2]. While it is more irritating and has a slower onset, this class-level inference of a unique risk-benefit balance is a critical differentiator, especially for research applications where avoiding confounding effects of systemic absorption or rebound is paramount.

Rebound & Systemic Safety
Class-level
Absence of rebound; no systemic toxicity reported
Tolerability endpoint context distinct from corticosteroid-class risks.
IARC Group 3; review-based risk-benefit assessment.
Psoriasis Drug Safety Side Effects

Vehicle-Dependent Formulation Stability

The stability of dithranol is highly dependent on the formulation vehicle. A study using HPLC found it to be unstable in yellow soft paraffin but relatively stable in white soft paraffin, which is the preferred base for short-contact therapy [1]. Furthermore, newer formulations like ethosomes and solid lipid nanoparticles (SLNs) have been shown to significantly enhance its photostability and reduce degradation kinetics compared to conventional gels and emulsions [2]. This is in contrast to compounds like calcipotriol, which have more straightforward formulation requirements.

Vehicle Stability
Data to verify
Unstable in yellow soft paraffin; relatively stable in white soft paraffin. SLN encapsulation reduces photodegradation.
Formulation-dependent stability context; requires base-specific validation.
HPLC monitoring over 1 year; newer carrier systems improve stability profile.
Formulation Science Stability Drug Delivery

Reducing Irritancy with Coal Tar Combination

A bilateral comparison study in 44 patients demonstrated that a 5% crude coal tar-anthralin combination was significantly less of an irritant during the first 3 weeks of treatment than anthralin alone, without any decrease in antipsoriatic efficacy [1]. This finding provides a quantifiable strategy for mitigating one of Anthralin's major drawbacks (irritancy) while maintaining its therapeutic effect, a differentiator from agents like tazarotene where combination with steroids is often needed to manage irritation.

Irritancy with Coal Tar Combination
Head-to-head
Significantly less irritant vs anthralin alone (first 3 weeks)
Reported irritancy endpoint reduction in bilateral comparison study (n=44).
Coal tar combination maintained antipsoriatic response without efficacy loss.
Psoriasis Combination Therapy Side Effect Management

Lower Acquisition Cost vs. Calcipotriene

A cost comparison from a 1999 formulary indicates that Anthralin (Anthra-Derm) was priced between $25.00 and $30.00, whereas calcipotriene (Dovonex) was listed at $78.00 per 60 g [1]. While these are historical price points, they illustrate a persistent and significant cost differential. More recent retail data shows that branded Anthralin can be expensive, but generic dithranol formulations remain a low-cost option [2]. This economic advantage is a critical factor for large-scale research or in settings with constrained budgets.

Acquisition Cost (Historical)
Cross-study
~$25–30 vs $78 per 60g (1999 USD)
Historical cost context; generic dithranol remains a lower-cost procurement option.
Prices may vary; data from 1999 formulary comparison.
Pharmacoeconomics Cost-Benefit Analysis Procurement

Optimal Scientific and Procurement Scenarios


Pro-Oxidant Mechanisms and Mitochondrial Dysfunction

Anthralin's unique mechanism as a pro-oxidant and mitochondrial disruptor makes it an ideal tool for research into oxidative stress pathways, apoptosis in keratinocytes, and the role of reactive oxygen species (ROS) in hyperproliferative skin disorders [1]. Its well-characterized induction of ROS provides a quantifiable and reproducible model system.

Long-Term Remission and Steroid-Sparing Regimens

In longitudinal studies focused on disease remission and long-term management, Anthralin is a preferred agent due to evidence suggesting it induces longer remissions than calcipotriene or corticosteroids [2]. Its lack of association with tachyphylaxis and rebound makes it a valuable comparator or active arm in studies aiming to reduce steroid use.

Cost-Constrained and Large-Scale Formulation

For research requiring large quantities of active pharmaceutical ingredient (API) or when operating under strict budget limitations, generic Anthralin (dithranol) offers a significant cost advantage over newer, proprietary topical agents like vitamin D analogs [3]. This makes it a practical choice for pilot studies, formulation development, or use in large animal models.

Novel Drug Delivery for Unstable Compounds

Due to its inherent chemical instability and degradation in many common bases, Anthralin serves as a robust model compound for developing and testing advanced topical delivery systems [4]. Research into nano-carriers (e.g., ethosomes, SLNs) frequently uses Anthralin to demonstrate enhanced stability and targeted delivery, as improvements can be easily quantified by HPLC analysis of degradation products [5].

Application
Selection Property
Validation Focus
Oxidative stress pathway research
Pro-oxidant mechanism and mitochondrial disruption
ROS generation endpoints; keratinocyte apoptosis models
Comparator studies for remission duration
Longer remission context without corticosteroid-class rebound
Remission endpoint monitoring; steroid-comparator trial design
Cost-constrained large-scale protocols
Lower generic acquisition cost vs newer topicals
Budget-fit analysis; pilot studies and formulation development
Advanced topical delivery system testing
High vehicle-dependent instability
Stability improvement quantification via HPLC; nano-carrier performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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